(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine
CAS No.:
Cat. No.: VC14938927
Molecular Formula: C27H24N2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-benzyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline |
| Standard InChI | InChI=1S/C27H24N2/c1-22(24-17-19-26(20-18-24)25-13-7-3-8-14-25)28-29(27-15-9-4-10-16-27)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/b28-22+ |
| Standard InChI Key | PJNAWPRMDYUDRA-XAYXJRQQSA-N |
| Isomeric SMILES | C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-benzyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline, reflects its biphenyl core, benzyl and phenyl substituents, and the (E)-configured hydrazone group. Its molecular formula, C27H24N2, corresponds to a molecular weight of 376.5 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Identifiers of (2E)-1-Benzyl-2-[1-(Biphenyl-4-yl)Ethylidene]-1-Phenylhydrazine
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-benzyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline |
| InChI Key | PJNAWPRMDYUDRA-XAYXJRQQSA-N |
| Canonical SMILES | CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
| PubChem CID | 9595922 |
The (E)-stereochemistry of the hydrazone group is critical to its conformational stability, as the trans arrangement minimizes steric hindrance between the biphenyl and benzyl groups.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydrazone proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). The biphenyl system exhibits coupling patterns consistent with para-substitution, while the benzyl group’s methylene protons appear as a singlet near δ 4.5 ppm. Fourier-transform infrared (FTIR) spectroscopy confirms the C=N stretch at ~1600 cm⁻¹, characteristic of hydrazones .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of this compound likely involves a multi-step protocol, beginning with the preparation of a biphenyl-substituted ketone intermediate. A reported method for analogous hydrazones employs condensation reactions between aryl hydrazines and carbonyl compounds under acidic catalysis . For example:
-
Formation of 1-(Biphenyl-4-yl)Ethylideneamine:
Reaction of 4-biphenylcarboxaldehyde with hydroxylamine yields the corresponding oxime, which is subsequently reduced to the primary amine . -
Hydrazone Formation:
The amine reacts with benzyl phenyl hydrazine in the presence of acetic acid, facilitating nucleophilic attack and dehydration to form the (E)-hydrazone.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NH2OH·HCl, EtOH, reflux, 6 h | 75% | |
| 2 | Benzyl phenyl hydrazine, AcOH, 60°C, 12 h | 68% |
Reactivity and Functionalization
The hydrazone’s electron-rich aromatic system participates in electrophilic substitution reactions, such as nitration and sulfonation, while the C=N bond undergoes reduction to form secondary amines. Catalytic hydrogenation with Pd/C selectively reduces the hydrazone to 1-benzyl-2-(biphenyl-4-yl)ethylamine, a potential pharmacophore.
Analytical and Purification Methods
Chromatographic Techniques
Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) achieves baseline separation, with a retention time of 12.3 min. Purity exceeding 98% is confirmed by integrating UV absorption at 254 nm.
Mass Spectrometric Analysis
Electrospray ionization (ESI)-MS displays a prominent [M+H]⁺ peak at m/z 377.2, consistent with the molecular formula. Tandem MS/MS fragments at m/z 245.1 (biphenyl loss) and 104.1 (benzyl cation) validate the structure.
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